molecular formula C21H32O3 B12786323 Methyl 16-oxostachan-18-oate CAS No. 30217-41-5

Methyl 16-oxostachan-18-oate

Cat. No.: B12786323
CAS No.: 30217-41-5
M. Wt: 332.5 g/mol
InChI Key: WWTGKEKQZGKXDC-XNRDYXSJSA-N
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Description

Methyl 16-oxostachan-18-oate: is a chemical compound with the molecular formula C21H32O3 . It is also known by other names such as (-)-isosteviol methyl ester and 17-nor-8.beta.,13.beta.-kauran-18-oic acid, 13-methyl-16-oxo-, methyl ester . This compound is a derivative of isosteviol, which is a diterpenoid derived from the natural sweetener stevioside.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-oxostachan-18-oate typically involves the esterification of isosteviol. The process begins with the extraction of stevioside from the leaves of the Stevia rebaudiana plant. Stevioside is then hydrolyzed to produce steviol, which is subsequently oxidized to form isosteviol. Finally, isosteviol undergoes esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for the hydrolysis, oxidation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 16-oxostachan-18-oate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 16-oxostachan-18-oate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the PPAR signaling pathway , which plays a crucial role in regulating lipid metabolism and inflammation. The compound interacts with targets such as PPARA, PPARD, FABP3, and FABP4 , leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 16-oxostachan-18-oate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

30217-41-5

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O3/c1-18-10-6-15-19(2)8-5-9-20(3,17(23)24-4)14(19)7-11-21(15,13-18)12-16(18)22/h14-15H,5-13H2,1-4H3/t14-,15-,18-,19+,20+,21-/m0/s1

InChI Key

WWTGKEKQZGKXDC-XNRDYXSJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)OC)C

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC)C

Origin of Product

United States

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